

An In-depth Technical Guide to Ambazone: Chemical Structure and Properties

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Compound of Interest

Compound Name: Ambazone

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Abstract

Ambazone is a synthetic antiseptic agent with a history of use in certain regions for the treatment of local infections of the mouth and throat. Beyond its established antiseptic properties, research has unveiled its potential as an antineoplastic agent, demonstrating activity against various tumor cell lines. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of **ambazone**. It further delves into its known mechanisms of action, with a focus on its interaction with biological membranes, nucleic acids, and its influence on intracellular signaling pathways, particularly the cyclic adenosine monophosphate (cAMP) cascade. This document aims to serve as a foundational resource for researchers and professionals involved in the study and development of **ambazone** and related compounds.

Chemical Structure and Identification

Ambazone, with the IUPAC name 2-(4-(2-carbamimidoylhydrazineylidene)cyclohexa-2,5-dien-1-ylidene)hydrazine-1-carbothioamide, is a diimine derivative of benzoquinone.^[1] Its chemical structure is characterized by a central p-benzoquinone diimine core substituted with a guanylhyazone and a thiosemicarbazone group.

Table 1: Chemical Identifiers for **Ambazone**

Identifier	Value
IUPAC Name	2-(4-(2-carbamimidoylhydrazineylidene)cyclohexa-2,5-dien-1-ylidene)hydrazine-1-carbothioamide
CAS Number	539-21-9
Molecular Formula	C ₈ H ₁₁ N ₇ S
Molecular Weight	237.28 g/mol
SMILES	<chem>NC(=N)N/N=C1\C=C\C(=N/NC(=S)N)/C=C1</chem>
InChI	InChI=1S/C8H11N7S/c9-7(10)14-12-5-1-3-6(4-2-5)13-15-8(11)16/h1-4H,(H4,9,10,14)(H3,11,15,16)

Physicochemical Properties

Ambazone is a red to very dark brown solid.[2] Its solubility and other physical characteristics are crucial for its formulation and biological activity.

Table 2: Physicochemical Properties of **Ambazone**

Property	Value	Source
Appearance	Red to Very Dark Brown Solid	[2]
Melting Point	192-194 °C (decomposes)	[2]
Boiling Point	386.7 ± 52.0 °C at 760 mmHg	[2]
Solubility	Slightly soluble in DMSO and Methanol.	[2]
pKa Values	10.69, 7.39, 6.22	[3]

Mechanism of Action

The precise mechanism of action of **ambazone** is not fully elucidated; however, research suggests a multi-targeted approach involving interactions with several key cellular components. [1][3] Its biological activities are attributed to its affinity for cell membranes, nucleic acids, and proteins.[3]

Membrane Interaction

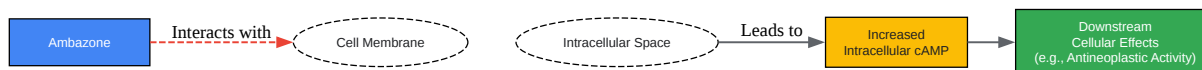
Ambazone is considered a membrane-active agent.[4] Studies using fluorescence probes have indicated that **ambazone** interacts with the inner region of the phospholipid bilayer of liposomes in a nonspecific manner.[2][3] This interaction is believed to be a foundational aspect of both its immunological and antineoplastic effects.[2][3]

Interaction with Nucleic Acids

The interaction of **ambazone** with DNA is dependent on its protonation state.[3] Neutral or singly positively charged species of **ambazone** have been shown to stabilize the secondary structure of DNA.[3] Conversely, the doubly positively charged form binds more strongly and leads to destabilization of the DNA structure.[3] This interaction is thought to contribute to its antibacterial and potential mutagenic effects by inhibiting bacterial DNA, RNA, and protein synthesis.[3]

Modulation of Intracellular Signaling

A significant aspect of **ambazone**'s bioactivity is its ability to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP) in leukemia cells and macrophages. [1][3] The exact mechanism for this increase, whether through the activation of adenylyl cyclase or the inhibition of phosphodiesterase, is not yet fully understood. The elevation of cAMP levels is a key component of its potential antineoplastic activity.[1]



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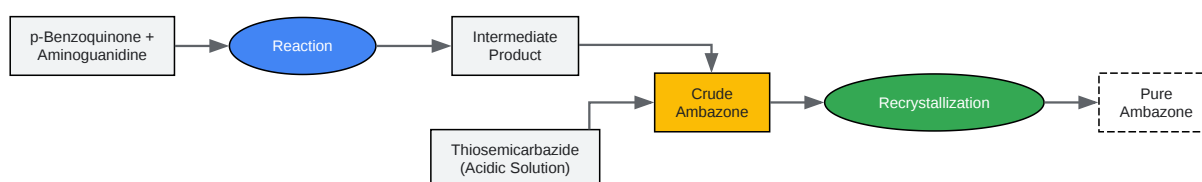
Figure 1: High-level overview of **Ambazone**'s effect on intracellular cAMP.

Experimental Protocols

Detailed, step-by-step experimental protocols for the characterization of **ambazone** are not readily available in the public domain. However, based on published research, the following methodologies are central to its study.

Synthesis of Ambazone

A general synthesis procedure involves the reaction of p-benzoquinone with aminoguanidine, followed by treatment of the resulting product with thiosemicarbazide in an acidic solution. Purification is typically achieved through recrystallization.



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Figure 2: General workflow for the synthesis of **Ambazone**.

Physicochemical Characterization

- X-ray Diffraction (XRD): Single-crystal and powder XRD are used to determine the crystal structure of **ambazone** and its different polymorphic and solvated forms.
- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to identify the functional groups present in the molecule and to study intermolecular interactions, such as hydrogen bonding.
- Differential Scanning Calorimetry (DSC): DSC is utilized to determine the melting point and to study the thermal behavior and stability of different solid forms of **ambazone**.

Investigation of Biological Interactions

- **Fluorescence Spectroscopy:** The interaction of **ambazone** with model membranes (liposomes) can be monitored using fluorescent probes like 1-anilino-8-naphthalenesulfonic acid (ANS). Changes in the fluorescence signal upon addition of **ambazone** provide insights into its membrane-binding properties.
- **DNA Melting Studies:** The effect of **ambazone** on the stability of DNA can be assessed by monitoring the change in UV absorbance at 260 nm as a function of temperature. An increase or decrease in the melting temperature (T_m) in the presence of **ambazone** indicates stabilization or destabilization of the DNA double helix, respectively.

Conclusion

Ambazone is a molecule of significant interest due to its dual antiseptic and potential antineoplastic activities. Its complex mechanism of action, involving interactions with multiple cellular targets and modulation of the cAMP signaling pathway, presents a compelling area for further research. This technical guide provides a consolidated resource of its chemical structure, physicochemical properties, and current understanding of its biological activities. A more detailed elucidation of its signaling pathways and the development of standardized, detailed experimental protocols will be crucial for advancing the therapeutic potential of **ambazone** and its derivatives.

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